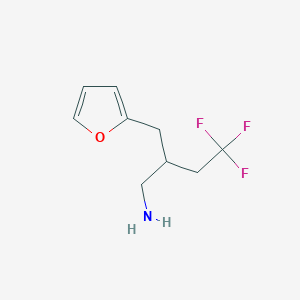

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine

Description

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine (CAS: 2098105-53-2) is a fluorinated amine derivative characterized by a trifluoromethyl group and a furan-2-ylmethyl substituent. Its molecular formula is C₉H₁₁F₃N, with a molecular weight of 197.18 g/mol.

Properties

IUPAC Name |

4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO/c10-9(11,12)5-7(6-13)4-8-2-1-3-14-8/h1-3,7H,4-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMWGMCCPUTVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine is a fluorinated organic compound with significant potential in pharmaceutical applications due to its unique structural features. This compound includes a trifluoromethyl group and a furan moiety, which may enhance its biological activity compared to similar compounds. The molecular formula is CHFNO, with a molecular weight of approximately 207.19 g/mol .

Synthesis

The synthesis of this compound typically involves introducing trifluoromethyl and furan groups into a butanamine framework. Common synthetic approaches include:

- Nucleophilic substitution : Reaction of furan derivatives with trifluoromethylating agents under basic conditions.

- Oxidation and reduction reactions : The furan ring can be oxidized to form furanones or reduced to yield derivatives with altered functional groups .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing effective interaction with biological membranes and enzymes. The furan ring can engage in π-π interactions and hydrogen bonding, influencing binding affinity and specificity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally similar to this compound. For instance, derivatives exhibiting similar structural motifs have demonstrated cytotoxic activity against various cancer cell lines:

- IC values : Compounds in this category have shown IC values ranging from sub-micromolar to micromolar concentrations against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines .

| Compound Name | IC (µM) | Cell Line |

|---|---|---|

| Compound A | 0.48 | MCF-7 |

| Compound B | 0.19 | HCT-116 |

| Compound C | 0.11 | A549 |

Mechanistic Studies

Mechanistic investigations indicate that compounds similar to this compound induce apoptosis in cancer cells through:

- Caspase activation : Increased caspase 3/7 activity leading to cell death.

- Cell cycle arrest : Induction of G1 phase arrest in MCF-7 cells .

Case Studies

A notable case study involved the evaluation of various derivatives of compounds related to this compound against multiple cancer cell lines:

- Study on apoptosis induction : Compounds were tested for their ability to induce apoptosis in MCF-7 cells via flow cytometry analysis.

- Comparative analysis : The biological potency was compared with established chemotherapeutic agents like doxorubicin.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Amine Backbone

4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine

- CAS : 2021947-64-6

- Molecular Formula: C₉H₁₆F₃NO

- Molecular Weight : 211.22 g/mol

- Key Differences :

4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine

- CAS : 2097962-43-9

- Molecular Formula : C₉H₁₁F₃NS

- Molecular Weight : 213.25 g/mol

- Key Differences: Substitutes the furan oxygen with a sulfur atom (thiophene ring).

4,4,4-Trifluoro-3-methylbutan-1-amine Hydrochloride

Comparison of Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine | 197.18 | Furan-2-ylmethyl | CF₃, Amine, Furan | 1.8–2.2 |

| 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine | 213.25 | Thiophen-2-ylmethyl | CF₃, Amine, Thiophene | 2.5–3.0 |

| 4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine | 211.22 | Pyran-4-yl | CF₃, Amine, Pyran | 1.5–1.9 |

| 4,4,4-Trifluoro-3-methylbutan-1-amine | 127.11 | Methyl | CF₃, Amine | 0.5–1.0 |

*LogP values estimated using fragment-based methods.

Key Observations:

- Lipophilicity : Thiophene derivatives exhibit higher LogP due to sulfur’s hydrophobic nature, while pyran derivatives are less lipophilic due to oxygen’s polarity .

Preparation Methods

Fluorinated Butane Backbone Construction

A common approach to constructing the trifluoromethylated butane chain involves the use of trifluoromethylated propargylic alcohols or alkynes as key intermediates. According to Beilstein Journal of Organic Chemistry, 4,4,4-trifluorobut-2-yn-1-ones can be prepared by oxidation of propargylic alcohols, which are readily accessible and serve as Michael acceptors for further functionalization.

Table 1: Key Steps in Fluorinated Backbone Synthesis

| Step | Reaction Type | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of propargylic alcohol | From trifluoromethylated alkynes |

| 2 | Oxidation to trifluorobut-2-yn-1-one | Mild oxidizing agents, controlled temperature |

| 3 | Michael addition or substitution | To introduce heteroaryl substituents |

Introduction of the Furan-2-ylmethyl Group

The furan-2-ylmethyl moiety is typically introduced via nucleophilic substitution or coupling reactions. One method involves alkylation of the trifluoromethylated intermediate with a furan-2-ylmethyl halide or equivalent electrophile under basic conditions.

A patent (WO2018008042A1) describes alkylation steps involving potassium hydroxide and toluene as solvent at mild temperatures (25-30°C), followed by slow addition of alkyl halides at low temperatures (0-5°C) to achieve substitution without side reactions.

Conversion to Primary Amine

The terminal functional group is converted to a primary amine typically via reductive amination or direct substitution of a leaving group with ammonia or amine sources.

- Reductive amination can be performed using catalytic hydrogenation or metal-catalyzed reduction.

- Alternatively, amination of halogenated intermediates using ammonia or amine nucleophiles under controlled conditions.

Representative Synthetic Procedure

Based on the synthesis strategies and conditions reported in literature and patents, a representative preparation route is outlined below:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Oxidation of trifluoromethyl propargylic alcohol (e.g., with PCC or Dess–Martin periodinane) | Formation of 4,4,4-trifluorobut-2-yn-1-one |

| 2 | Michael addition or nucleophilic substitution with furan-2-ylmethyl bromide in presence of KOH in toluene at 25-30°C | Introduction of furan-2-ylmethyl group |

| 3 | Reduction or amination of terminal group (e.g., hydrogenation or reaction with ammonia) | Formation of 4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-amine |

Research Findings and Optimization

- Temperature Control: Optimal temperatures for alkylation steps are maintained between 0-30°C to avoid side reactions and degradation.

- Solvent Choice: Hydrocarbon solvents such as toluene or n-heptane are preferred for alkylation and crystallization steps due to their inertness and ability to dissolve reactants effectively.

- Reaction Time: Alkylation reactions typically proceed efficiently within 1-2 hours, with stirring durations extended up to 20 hours at low temperatures to maximize yield during crystallization.

- Catalysts: Metal catalysts such as indium chloride (InCl3) have been shown to promote related heteroaryl substitutions and can be considered for optimization in similar syntheses.

- Purification: Crystallization from hydrocarbon solvent-water mixtures followed by filtration provides high-purity products.

Data Summary Table

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Alkylation temperature | 0-30°C | Prevents side reactions |

| Solvents | Toluene, n-heptane | Preferred for reaction and crystallization |

| Reaction time | 1-2 hours (alkylation), 10-20 hours (crystallization) | Ensures completion and purity |

| Catalysts | KOH (base), possible metal catalysts (e.g., InCl3) | Enhances nucleophilic substitution |

| Yield | Typically high (>80%) | Dependent on precise control of conditions |

Q & A

Q. What synthetic methodologies are recommended for preparing 4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-amine?

The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. A plausible route involves:

- Step 1 : Reacting a trifluorobutane precursor (e.g., 4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-ol) with ammonia under catalytic hydrogenation or using a reducing agent like NaBH₄ in the presence of a Lewis acid.

- Step 2 : Purification via column chromatography or recrystallization to isolate the amine product.

Similar trifluoroethylamine derivatives have been synthesized using cross-coupling reactions under inert conditions, which may be adapted for this compound .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the furan methyl group and trifluoromethyl moiety.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, leveraging software like SHELXL for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (C₉H₁₂F₃NO).

Advanced Research Questions

Q. What strategies can address discrepancies in computational modeling of this compound’s physicochemical properties?

- Force Field Limitations : Classical models like PCP-SAFT may struggle with hydrogen-bond asymmetry in amines. Use quantum mechanical calculations (DFT) to refine parameters for the trifluoro and furan groups .

- Validation : Cross-check computational predictions (e.g., logP, pKa) with experimental HPLC retention times or potentiometric titrations.

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition studies?

- Target Selection : Prioritize enzymes sensitive to trifluoromethyl groups (e.g., kinases or proteases).

- Assay Design : Use fluorescence-based assays to monitor inhibition kinetics. Reference studies on structurally similar compounds, such as (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine, which showed enhanced solubility and bioactivity due to fluorine substituents .

Q. What analytical techniques are critical for resolving contradictory data in reaction mechanism studies?

- Isotopic Labeling : Use -labeled ammonia to track amine formation pathways.

- Kinetic Profiling : Conduct time-resolved IR spectroscopy to identify intermediates during synthesis.

- Contradiction Example : If computational models fail to predict azeotropic behavior (as seen in pentan-2-one/butan-1-amine systems), validate with gas chromatography (GC) or phase-diagram analysis .

Methodological Considerations

Q. How can researchers optimize the compound’s stability during storage?

- Storage Conditions : Store under nitrogen at −20°C in amber vials to prevent oxidation of the furan ring.

- Stability Assays : Monitor degradation via HPLC-UV at intervals, referencing protocols for analogous amines like (R)-1-(4-methoxyphenyl)butan-1-amine .

Q. What strategies enhance the compound’s reactivity in downstream derivatization?

- Protection/Deprotection : Protect the primary amine with Boc groups before functionalizing the furan moiety.

- Cross-Coupling : Utilize Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the furan methyl position, as demonstrated in related trifluoroethylamine syntheses .

Data Interpretation and Reporting

Q. How should researchers contextualize low yields in scale-up synthesis?

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Nonlinear Regression : Fit data to Hill or logistic models using software like GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points, ensuring reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.